molecular formula C27H43N5O6S B549766 N-Formyl-met-leu-phe-lys CAS No. 67247-11-4

N-Formyl-met-leu-phe-lys

Cat. No.: B549766
CAS No.: 67247-11-4
M. Wt: 565.7 g/mol
InChI Key: OERILMBTPCSYNG-MLCQCVOFSA-N
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Description

N-Formylmethionyl-leucyl-phenylalanine-lysine (fMLFK) is a peptide that acts as a potent and selective agonist of formyl peptide receptor 1. It is a member of the N-formylated oligopeptide family of chemotactic factors, which are known for their ability to attract and activate leukocytes by binding to specific G protein-coupled receptors on these cells .

Scientific Research Applications

N-Formylmethionyl-leucyl-phenylalanine-lysine has a wide range of scientific research applications:

    Chemistry: Used as a model compound in studies of peptide synthesis and modification.

    Biology: Acts as a chemotactic factor, attracting leukocytes to sites of infection or inflammation.

    Medicine: Investigated for its potential role in modulating immune responses and as a therapeutic agent in inflammatory diseases.

    Industry: Used in the development of diagnostic assays and as a standard in peptide analysis.

Mechanism of Action

“N-Formyl-met-leu-phe-lys” operates through fMLF receptors to recruit circulating blood leukocytes to and thereby initiate inflammation responses at sites of cell damage and tissue destruction not caused by bacteria . It is involved in the innate immunity mechanism for host defense against pathogens .

Safety and Hazards

“N-Formyl-met-leu-phe-lys” should be handled with care to avoid dust formation and inhalation. It is recommended to use personal protective equipment and ensure adequate ventilation when handling this substance .

Future Directions

The cryo-EM model of agonist-bound FPR1 provides a structural basis for recognition of bacteria-derived chemotactic peptides with potential applications in developing FPR1-targeting agents . Further studies could explore the potential therapeutic applications of “N-Formyl-met-leu-phe-lys” in treating inflammatory diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Formylmethionyl-leucyl-phenylalanine-lysine typically involves solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: The amino acids are coupled to the resin using a coupling reagent such as dicyclohexylcarbodiimide.

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid.

    Cleavage: The peptide is cleaved from the resin using a cleavage reagent such as hydrogen fluoride.

Industrial Production Methods

Industrial production of N-Formylmethionyl-leucyl-phenylalanine-lysine follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Formylmethionyl-leucyl-phenylalanine-lysine undergoes various chemical reactions, including:

    Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.

    Reduction: Reduction reactions can reverse the oxidation of methionine.

    Substitution: Substitution reactions can occur at the formyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents such as dithiothreitol.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products

Comparison with Similar Compounds

N-Formylmethionyl-leucyl-phenylalanine-lysine is unique among similar compounds due to its specific structure and high affinity for formyl peptide receptor 1. Similar compounds include:

    N-Formylmethionyl-leucyl-phenylalanine: Lacks the lysine residue but shares similar chemotactic properties.

    N-Formylmethionyl-leucyl-phenylalanine-lysine analogs: Modified versions with different amino acid sequences or substitutions.

These similar compounds may have varying affinities for formyl peptide receptors and different biological activities, highlighting the uniqueness of N-Formylmethionyl-leucyl-phenylalanine-lysine in its specific interactions and effects .

Properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H43N5O6S/c1-18(2)15-22(31-24(34)20(29-17-33)12-14-39-3)25(35)32-23(16-19-9-5-4-6-10-19)26(36)30-21(27(37)38)11-7-8-13-28/h4-6,9-10,17-18,20-23H,7-8,11-16,28H2,1-3H3,(H,29,33)(H,30,36)(H,31,34)(H,32,35)(H,37,38)/t20-,21-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OERILMBTPCSYNG-MLCQCVOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCSC)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCSC)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H43N5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90432452
Record name N-formylmethionyl-leucyl-phenylalanyl-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

565.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67247-11-4
Record name N-formylmethionyl-leucyl-phenylalanyl-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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